4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
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Overview
Description
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3. It is characterized by the presence of a benzaldehyde group substituted with a 2,6-dichlorobenzyl ether and a methoxy group.
Preparation Methods
The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon for hydrogenation reactions), and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can bind to proteins and alter their function, leading to the observed biological effects.
Comparison with Similar Compounds
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
- 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
These compounds share similar structural features but differ in the position and number of chlorine atoms on the benzyl ether group. The unique substitution pattern in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXPQXNHHNIMSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352776 |
Source
|
Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529513-66-4 |
Source
|
Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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